molecular formula C₁₆₅H₂₆₁N₅₁O₅₅S₂ B612753 Amylin, human amidated CAS No. 122384-88-7

Amylin, human amidated

Cat. No. B612753
M. Wt: 3903.28
InChI Key:
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Description

Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone . It is co-secreted with insulin from the pancreatic β-cells in the ratio of approximately 100:1 (insulin:amylin) . Amylin plays a role in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels .


Synthesis Analysis

Amylin is processed from an 89-residue coding sequence. Proislet amyloid polypeptide (proIAPP, proamylin, proislet protein) is produced in the pancreatic beta cells (β-cells) as a 67 amino acid, 7404 Dalton pro-peptide and undergoes post-translational modifications including protease cleavage to produce amylin .


Molecular Structure Analysis

Amylin forms a variety of secondary structures, including random coils, α-helices, and β-hairpins . The balance between these structures depends on the chemical environment . The structure of amylin fibrils has been obtained, but structures of early oligomers and the mechanism of β-sheet formation remain poorly understood .


Chemical Reactions Analysis

Amylin undergoes conformational changes. In the initial phase, protein monomers aggregate, resulting in the formation of α-helical fibrils, while mature forms adopt the β-sheet structure .


Physical And Chemical Properties Analysis

Amylin is a naturally occurring 4 kDa peptide hormone composed of 37 amino acids with an intramolecular disulfide bridge between cysteine residues at positions 2 and 7 and an amidated C-terminus . Both of these are essential for amylin to carry out its biological activity .

Scientific Research Applications

Role of Amylin in Glucose Homeostasis

Scientific Field

Endocrinology and metabolism

Summary

Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic islet β-cells. It plays a crucial role in glucose homeostasis. Amylin inhibits food intake, delays gastric emptying, and reduces blood glucose levels, contributing to weight control.

Methods of Application

Researchers study amylin’s effects on glucose regulation using in vitro and in vivo models. Techniques include cell culture experiments, animal studies, and clinical trials. They measure amylin levels, assess insulin secretion, and analyze glucose metabolism.

Results

Amylin supplementation improves glycemic control in diabetes patients. Pramlintide, an analog of amylin, is used clinically to enhance insulin therapy. Studies demonstrate reduced postprandial glucose excursions and improved HbA1c levels with pramlintide treatment .

Amylin Oligomers and Cytotoxicity

Scientific Field

Cell biology and molecular biology

Summary

Human amylin oligomers cause membrane disruption, endoplasmic reticulum (ER) stress, and mitochondrial damage. Their cytotoxicity to pancreatic islet β-cells can lead to diabetes.

Methods of Application

Researchers investigate amylin aggregation and oligomerization using biophysical techniques (e.g., circular dichroism, fluorescence spectroscopy). They study cellular responses to amylin oligomers through cell viability assays, confocal microscopy, and gene expression analysis.

Results

Understanding amylin cytotoxicity informs diabetes pathogenesis. Small molecules (e.g., β-sheet breaker peptides, chemical chaperones) inhibit amyloid formation, offering potential therapeutic strategies .

Safety And Hazards

When handling Amylin, human amidated, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Amylin has been shown to be a modulator of inflammation, especially activation of the NLRP3 inflammasome, peripherally . There is considerable interest in the possible use of amylin mimetics to treat obesity . To further probe the biology of this intriguing peptide, reproducible preparations of synthetic human amylin are required .

properties

IUPAC Name

N-[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[2-[2-[[16-(2-amino-2-oxoethyl)-19-(2,6-diaminohexanoylamino)-7,13-bis(1-hydroxyethyl)-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C165H261N51O55S2/c1-22-75(12)124(159(266)200-95(47-71(4)5)140(247)203-108(64-219)153(260)206-110(66-221)154(261)216-129(84(21)226)163(270)202-105(58-119(174)234)147(254)209-122(73(8)9)157(264)181-61-121(236)187-106(62-217)150(257)198-103(56-117(172)232)148(255)215-128(83(20)225)162(269)190-93(130(175)237)49-87-38-40-89(227)41-39-87)211-132(239)76(13)183-120(235)60-180-136(243)97(50-85-32-25-23-26-33-85)194-144(251)101(54-115(170)230)196-145(252)102(55-116(171)231)197-151(258)107(63-218)205-152(259)109(65-220)204-142(249)99(52-88-59-178-69-182-88)201-158(265)123(74(10)11)210-146(253)96(48-72(6)7)193-141(248)98(51-86-34-27-24-28-35-86)195-143(250)100(53-114(169)229)191-131(238)77(14)184-139(246)94(46-70(2)3)192-137(244)91(37-31-45-179-165(176)177)188-138(245)92(42-43-113(168)228)189-161(268)126(81(18)223)212-133(240)78(15)185-155(262)111-67-272-273-68-112(207-135(242)90(167)36-29-30-44-166)156(263)199-104(57-118(173)233)149(256)214-125(80(17)222)160(267)186-79(16)134(241)213-127(82(19)224)164(271)208-111/h23-28,32-35,38-41,59,69-84,90-112,122-129,217-227H,22,29-31,36-37,42-58,60-68,166-167H2,1-21H3,(H2,168,228)(H2,169,229)(H2,170,230)(H2,171,231)(H2,172,232)(H2,173,233)(H2,174,234)(H2,175,237)(H,178,182)(H,180,243)(H,181,264)(H,183,235)(H,184,246)(H,185,262)(H,186,267)(H,187,236)(H,188,245)(H,189,268)(H,190,269)(H,191,238)(H,192,244)(H,193,248)(H,194,251)(H,195,250)(H,196,252)(H,197,258)(H,198,257)(H,199,263)(H,200,266)(H,201,265)(H,202,270)(H,203,247)(H,204,249)(H,205,259)(H,206,260)(H,207,242)(H,208,271)(H,209,254)(H,210,253)(H,211,239)(H,212,240)(H,213,241)(H,214,256)(H,215,255)(H,216,261)(H4,176,177,179)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOPBXQQPZYQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C165H261N51O55S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3903.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amylin, human amidated

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